molecular formula C15H18N2O3S B12897861 L-Methionine, N-(1H-indol-3-ylacetyl)- CAS No. 57193-54-1

L-Methionine, N-(1H-indol-3-ylacetyl)-

Cat. No.: B12897861
CAS No.: 57193-54-1
M. Wt: 306.4 g/mol
InChI Key: YPMYDSHISNOZST-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, an acetamido group, and a methylthio group attached to a butanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Acetamido Group: The acetamido group is introduced via acylation of the indole derivative using acetic anhydride or acetyl chloride.

    Incorporation of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Formation of the Butanoic Acid Backbone: The final step involves the coupling of the indole-acetamido-methylthio intermediate with a butanoic acid derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the methylthio group, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the acetamido group or the carboxylic acid moiety, potentially converting them to amines or alcohols, respectively.

    Substitution: The indole ring and the methylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, thiols, or nucleophiles like amines and alcohols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones, and oxidized indole derivatives.

    Reduction Products: Amines, alcohols, and reduced indole derivatives.

    Substitution Products: Various substituted indole and methylthio derivatives.

Scientific Research Applications

(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: The compound may influence signaling pathways, metabolic pathways, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar to the indole moiety in (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid.

    Methionine: An amino acid with a methylthio group, similar to the methylthio moiety in the compound.

    Indole-3-acetic acid: A plant hormone with an indole ring, similar to the indole moiety in the compound.

Uniqueness: (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is unique due to the combination of its indole, acetamido, and methylthio groups, which confer distinct chemical and biological properties. This combination is not commonly found in other naturally occurring amino acids, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57193-54-1

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H18N2O3S/c1-21-7-6-13(15(19)20)17-14(18)8-10-9-16-12-5-3-2-4-11(10)12/h2-5,9,13,16H,6-8H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

YPMYDSHISNOZST-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.